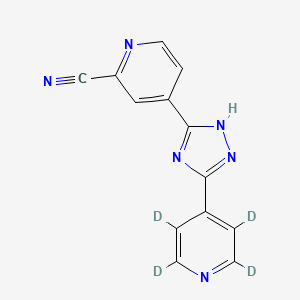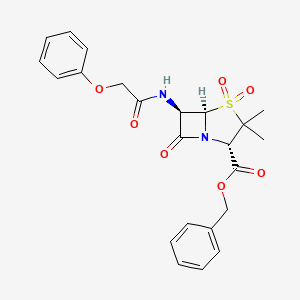
SARS-CoV-2-IN-21
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2-IN-21 is a novel compound identified as a potent inhibitor of the main protease of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound has shown significant promise in inhibiting the replication of the virus, making it a potential candidate for therapeutic applications against COVID-19 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2-IN-21 involves multiple steps, including the formation of peptide-like structures with an N-terminal electrophilic group. This group forms a covalent bond with the nucleophilic cysteine residue in the active site of the main protease . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated systems to ensure consistency and purity. The process would include rigorous quality control measures to ensure the compound meets the required standards for pharmaceutical applications .
化学反应分析
Types of Reactions: SARS-CoV-2-IN-21 primarily undergoes covalent bonding reactions with the main protease of SARS-CoV-2. This reaction is facilitated by the electrophilic group at the N-terminal of the compound, which reacts with the nucleophilic cysteine residue in the protease .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents, catalysts, and protective groups to ensure the stability of the intermediate products. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and purity .
Major Products Formed: The major product formed from the reaction of this compound with the main protease is a covalently bonded complex that inhibits the protease’s activity, thereby preventing the replication of the virus .
科学研究应用
SARS-CoV-2-IN-21 has a wide range of scientific research applications, particularly in the fields of virology, medicinal chemistry, and drug development. Its primary application is in the development of antiviral therapies for COVID-19. Researchers are also exploring its potential use in combination with other antiviral agents to enhance therapeutic efficacy .
This research could lead to the development of new therapeutic strategies for other viral infections .
作用机制
SARS-CoV-2-IN-21 exerts its effects by binding to the active site of the main protease of SARS-CoV-2. The electrophilic group at the N-terminal of the compound forms a covalent bond with the nucleophilic cysteine residue in the protease, thereby inhibiting its activity. This inhibition prevents the protease from processing the polyprotein precursors necessary for viral replication, effectively halting the replication process .
相似化合物的比较
Similar Compounds: Similar compounds to SARS-CoV-2-IN-21 include other protease inhibitors such as SLL11 and MP1, which also target the main protease of SARS-CoV-2 . These compounds share a similar mechanism of action, involving covalent bonding with the protease’s active site.
Uniqueness: What sets this compound apart from other similar compounds is its unique binding conformation. The compound adopts a U-shaped binding conformation that allows the electrophilic group to loop back to the S1’ subsite while the C-terminal amino acid sits in the S1 subsite. This unique binding mode enhances its inhibitory potency and specificity .
Conclusion
This compound is a promising compound with significant potential for therapeutic applications against COVID-19. Its unique binding conformation and potent inhibitory activity make it a valuable candidate for further research and development in antiviral therapies. The compound’s synthesis, chemical reactions, and mechanism of action provide valuable insights into the development of new protease inhibitors for the treatment of viral infections.
属性
分子式 |
C23H24N2O7S |
|---|---|
分子量 |
472.5 g/mol |
IUPAC 名称 |
benzyl (2S,5R,6R)-3,3-dimethyl-4,4,7-trioxo-6-[(2-phenoxyacetyl)amino]-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C23H24N2O7S/c1-23(2)19(22(28)32-13-15-9-5-3-6-10-15)25-20(27)18(21(25)33(23,29)30)24-17(26)14-31-16-11-7-4-8-12-16/h3-12,18-19,21H,13-14H2,1-2H3,(H,24,26)/t18-,19+,21-/m1/s1 |
InChI 键 |
GPCAFSOAVIHODN-SVFBPWRDSA-N |
手性 SMILES |
CC1([C@@H](N2[C@H](S1(=O)=O)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)C |
规范 SMILES |
CC1(C(N2C(S1(=O)=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


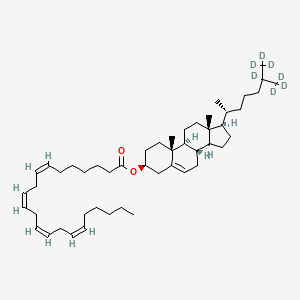
![[(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3S)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate](/img/structure/B12405314.png)
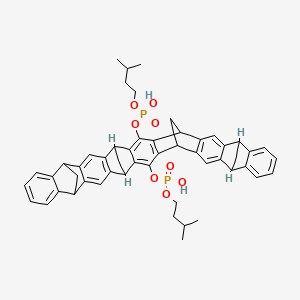
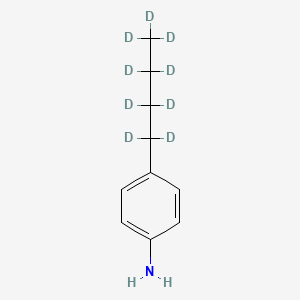
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate](/img/structure/B12405335.png)
![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12405349.png)

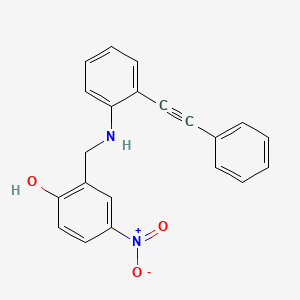
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405371.png)
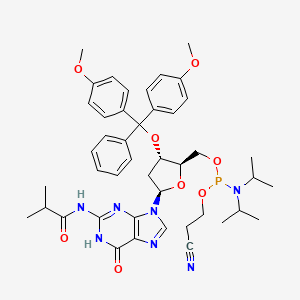

![2-(2-phenylethyl)-6-[[(5S,6R,7R,8S)-5,6,7-trihydroxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-8-yl]oxy]chromen-4-one](/img/structure/B12405384.png)
